ピタバスタチンアシルグルクロン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Pitavastatin is synthesized through a series of chemical reactions starting from commercially available precursors. The synthesis involves a convergent route that assembles the pitavastatin side chain via a Wittig reaction between a phosphonium salt and an enantiomerically pure formyl side chain. A key step in the synthesis involves a diastereoselective bismuth-promoted hemiacetal/oxa-Michael addition reaction, establishing the 1,3-syn-diol acetal motif with excellent stereo control (Xiong et al., 2015).

Molecular Structure Analysis

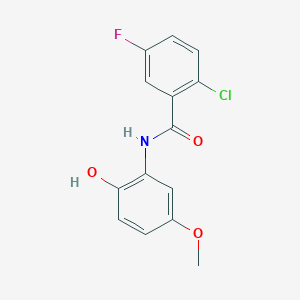

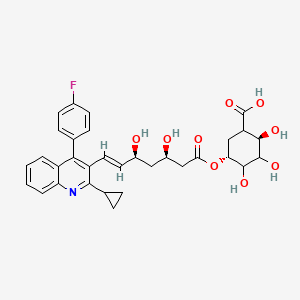

Pitavastatin's structure is characterized by a heptenoate basic structure, a quinoline ring, and side chains that include fluorophenyl and cyclopropyl moieties. This structure is responsible for its potent pharmacologic action, including strong binding and inhibition of HMG-CoA reductase, and its potent LDL-cholesterol-lowering effects similar to those of atorvastatin and rosuvastatin (Hayashi et al., 2007).

Chemical Reactions and Properties

Pitavastatin undergoes glucuronidation, converting to its inactive lactone form, which significantly reduces the incidence of drug interactions due to its minimal metabolism by cytochrome P450 isozymes. This glucuronidation is primarily facilitated by UGT1A3 and UGT2B7 enzymes, leading to the formation of pitavastatin lactone, a major metabolite in humans. The lactonization process involves glucuronidation followed by an elimination reaction (Fujino et al., 2003).

Physical Properties Analysis

Pitavastatin's physical properties, including its high bioavailability and long half-life, contribute to its effective lipid-lowering action. The drug's high bioavailability (60%) and the majority of the bioavailable fraction after oral dosing being excreted unchanged in the bile enhance its efficacy. The enterohepatic circulation of unchanged pitavastatin contributes to its prolonged duration of action, allowing for once-daily dosing (Catapano, 2012).

Chemical Properties Analysis

Pitavastatin's chemical properties, including its lipophilicity and minimal metabolism by CYP enzymes, differentiate it from other statins. Its lipophilic nature allows for effective uptake into hepatocytes, while its minimal metabolism by CYP enzymes, particularly CYP2C9, and lack of metabolism by CYP3A4, reduce the potential for drug-drug interactions. This makes pitavastatin a suitable option for patients undergoing polypharmacy, especially those at high risk of cardiovascular disease (Duggan, 2012).

科学的研究の応用

薬物誘発毒性における役割

ピタバスタチンアシルグルクロン酸などのアシルグルクロン酸 (AG) 代謝物は、薬物誘発毒性の仲介物質としての役割が研究されています {svg_1}. これらの代謝物は反応性が高く、いくつかの生物学的システムと相互作用する可能性があります {svg_2}. しかし、AG 代謝物が薬物誘発毒性に果たす役割は、この反応性薬物抱合体群を研究するのが困難なため、議論の的となっています {svg_3}.

カルボン酸薬物の生体内活性化

ピタバスタチンアシルグルクロン酸は、カルボン酸薬物の生体内活性化の産物です {svg_4}. このプロセスには、1-β-O-アシルグルクロン酸エステル誘導体の形成が含まれ、これらの誘導体はしばしば血漿中を循環した後、尿や胆汁中に排泄されます {svg_5}.

生物学的分子との相互作用

ピタバスタチンアシルグルクロン酸などの AG は、タンパク質、脂質、核酸などの生物学的分子を共有結合的に修飾することができます {svg_6}. これらの反応は、高分子上の求核性中心のトランスアシル化またはタンパク質残基のグリコシル化のいずれかによって起こります {svg_7}.

重要な酵素とトランスポーターの阻害

AG 代謝物は、重要な酵素とトランスポーターを阻害する可能性があります {svg_8}. これにより、いくつかの生物学的システムとの予期せぬ相互作用が起こる可能性があります {svg_9}.

LDLコレステロール低下

ピタバスタチンアシルグルクロン酸は、低密度リポタンパク質コレステロール (LDL-C) を低下させるために使用される薬物であるピタバスタチンの代謝産物です {svg_10}. これは、LDL-C を低下させるための第一選択治療法であるスタチン系の薬物の1つです {svg_11}.

心臓血管疾患治療

REPRIEVE 研究では、HIV 感染症の患者でピタバスタチンを投与された患者は、主要な心臓血管イベントのリスクが低いことが示されました {svg_12}. これは、ピタバスタチンの代謝産物であるピタバスタチンアシルグルクロン酸も、心臓血管疾患の治療に役割を果たしている可能性を示唆しています {svg_13}.

作用機序

Target of Action

The primary target of this compound is the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a crucial step in cholesterol biosynthesis .

Mode of Action

The compound acts as an inhibitor of HMG-CoA reductase . By competitively inhibiting this enzyme, it reduces the endogenous production of cholesterol within the liver . This results in a compensatory increase in the expression of low-density lipoprotein receptors (LDLR) on hepatocyte membranes and a stimulation of LDL catabolism .

Biochemical Pathways

The inhibition of HMG-CoA reductase disrupts the cholesterol biosynthesis pathway . This leads to an intracellular depletion of sterols in hepatocytes . In response, the SREBP2 transcription factor is activated, inducing the expression of the LDLR and reducing LDL-cholesterol (LDL-C) levels . The compound can also affect the intracellular pool of isoprenoids and protein prenylation, providing additional pleiotropic effects, such as anti-inflammatory and antioxidant activity .

Pharmacokinetics

The principal route of metabolism for this compound is glucuronidation via liver uridine 5’-diphosphate glucuronosyltransferase (UGT) with subsequent formation of a lactone . There is only minimal metabolism by the cytochrome P450 system . The compound is marginally metabolized by CYP2C9 and to a lesser extent by CYP2C8 .

Result of Action

The compound’s action results in lower total cholesterol, low-density lipoprotein-cholesterol (LDL-C), apolipoprotein B (apoB), non-high-density lipoprotein-cholesterol (non-HDL-C), and triglyceride (TG) plasma concentrations while increasing HDL-C concentrations . This ultimately reduces the risk of cardiovascular disease .

Action Environment

The action of the compound can be influenced by genetic differences in the OATP1B1 (organic-anion-transporting polypeptide 1B1) hepatic transporter . This transporter is encoded by the SCLCO1B1 gene (Solute Carrier Organic Anion Transporter family member 1B1) and has been shown to impact the compound’s pharmacokinetics .

将来の方向性

Further investigation is required to ascertain whether acyl glucuronide clearance is sufficient to prevent covalent modification of endogenous proteins and consequentially a potential immunological response . Additionally, the approval of new pharmacological agents to be used in combination with statins represents the future for a tailored therapy of cardiovascular disease patients .

生化学分析

Biochemical Properties

Pitavastatin Acyl Glucuronide interacts with several enzymes, proteins, and other biomolecules. The principal metabolic pathway of Pitavastatin involves glucuronidation via UDP-glucuronosyltransferase (UGT) 1A1, UGT1A3, and UGT2B7 . The glucuronide form of Pitavastatin is further converted to Pitavastatin lactone by the rearrangement of the glucuronic acid moiety .

Cellular Effects

Pitavastatin Acyl Glucuronide, like other statins, has a significant impact on various types of cells and cellular processes. It influences cell function by inhibiting the endogenous production of cholesterol within the liver, thereby lowering abnormal cholesterol and lipid levels and ultimately reducing the risk of cardiovascular disease .

Molecular Mechanism

Pitavastatin Acyl Glucuronide exerts its effects at the molecular level through several mechanisms. More specifically, statin medications like Pitavastatin competitively inhibit the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a crucial step in cholesterol biosynthesis .

Temporal Effects in Laboratory Settings

The effects of Pitavastatin Acyl Glucuronide change over time in laboratory settings. For instance, Pitavastatin has been shown to reduce noncalcified coronary plaque volume and inflammatory biomarkers over a period of two years .

Dosage Effects in Animal Models

The effects of Pitavastatin Acyl Glucuronide vary with different dosages in animal models. For instance, substantial levels of the glucuronide conjugate and the lactone form of Pitavastatin were detected in bile following intravenous administration of Pitavastatin to dogs .

Metabolic Pathways

Pitavastatin Acyl Glucuronide is involved in several metabolic pathways. The principal metabolic pathway of Pitavastatin is glucuronidation via UDP-glucuronosyltransferase (UGT) 1A1, UGT1A3, and UGT2B7 . The glucuronide form of Pitavastatin is further converted to Pitavastatin lactone by the rearrangement of the glucuronic acid moiety .

Transport and Distribution

Pitavastatin Acyl Glucuronide is transported and distributed within cells and tissues. The lactone forms of statins, including Pitavastatin, play a major role in the transport of statins across the cell membrane, and in the metabolism and clearance from the body .

Subcellular Localization

Given that Pitavastatin and its metabolites primarily act in the liver to inhibit cholesterol production , it can be inferred that Pitavastatin Acyl Glucuronide may also be localized to the liver cells where it exerts its effects.

特性

IUPAC Name |

(2R,5R)-5-[(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoyl]oxy-2,3,4-trihydroxycyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H34FNO9/c33-18-9-7-16(8-10-18)27-21-3-1-2-4-24(21)34-28(17-5-6-17)22(27)12-11-19(35)13-20(36)14-26(37)43-25-15-23(32(41)42)29(38)31(40)30(25)39/h1-4,7-12,17,19-20,23,25,29-31,35-36,38-40H,5-6,13-15H2,(H,41,42)/b12-11+/t19-,20-,23?,25-,29-,30?,31?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTYJDZEBFATMR-GJVILAPKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)OC4CC(C(C(C4O)O)O)C(=O)O)O)O)C5=CC=C(C=C5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/[C@H](C[C@H](CC(=O)O[C@@H]4CC([C@H](C(C4O)O)O)C(=O)O)O)O)C5=CC=C(C=C5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H34FNO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

595.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(2-Ethoxy-2-oxoethyl)phenyl]acetate](/img/structure/B1146031.png)